2-Methylpiperidin-4-one
Overview
Description
2-Methylpiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family Piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms The presence of a methyl group at the second position and a ketone group at the fourth position distinguishes this compound from other piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired product . Another method includes the direct conversion of 2,6-diarylpiperidin-4-ones into the corresponding oxime ethers, which is known for its good yield, convenience, easy work-up, and quick reaction time .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in ethanol as a solvent, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpiperidin-4-ol.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
2-Methylpiperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-4-one and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit anticancer activity by inhibiting the growth of cancer cells through interactions with cellular proteins and pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Piperidin-4-one: Lacks the methyl group at the second position.
2,6-Dimethylpiperidin-4-one: Contains an additional methyl group at the sixth position.
N-Methylpiperidin-4-one: Has a methyl group attached to the nitrogen atom.
Uniqueness of 2-Methylpiperidin-4-one: The presence of the methyl group at the second position and the ketone group at the fourth position gives this compound unique reactivity and properties compared to other piperidine derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVHMZSKMQPCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406741 | |
Record name | 2-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71322-99-1 | |
Record name | 2-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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